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molecular formula C9H9NO B1342931 4-methyl-1H-indol-5-ol CAS No. 19499-97-9

4-methyl-1H-indol-5-ol

Cat. No. B1342931
M. Wt: 147.17 g/mol
InChI Key: KFELHBGMNBHIHF-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

5-Methoxy-4-methyl-1H-indole (10 g, 62.0 mmol) is dissolved in DCM (400 mL) and cooled to 0° C. BBr3 (155 mL, 155 mmol) is added dropwise over 1 hour and the black mixture is allowed to warm to room temperature overnight (17 hours). The reaction is poured over a mixture of ice and sodium bicarbonate (aq) solution and extracted with ethyl acetate (1.5 L) and concentrated to a black oil. The oil is absorbed onto silica and separated via FCC (0-50% ethyl acetate:heptanes) to obtain the title compound as a solid. MS (ESI) m/z 148.23 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
155 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([CH3:12])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:12][C:4]1[C:3]([OH:2])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C(=C2C=CNC2=CC1)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
155 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight (17 hours)
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a black oil
CUSTOM
Type
CUSTOM
Details
The oil is absorbed onto silica
CUSTOM
Type
CUSTOM
Details
separated via FCC (0-50% ethyl acetate:heptanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CNC2=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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